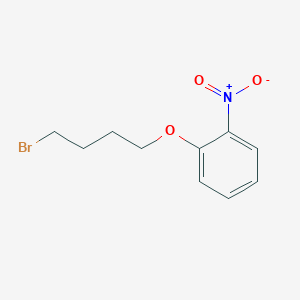

1-(4-Bromobutoxy)-2-nitrobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromobutoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c11-7-3-4-8-15-10-6-2-1-5-9(10)12(13)14/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTCDOPRKWQEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429053 | |

| Record name | 1-(4-bromobutoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118327-50-7 | |

| Record name | 1-(4-bromobutoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Nitrophenoxybutyl bromide chemical structure and molecular weight

Structural Characterization, Synthetic Protocols, and Linker Applications

Executive Summary & Chemical Constitution

1-(4-Bromobutoxy)-2-nitrobenzene (commonly referred to as 2-Nitrophenoxybutyl bromide) serves as a critical bifunctional linker in medicinal chemistry and material science. Its utility stems from its orthogonal reactivity: an electrophilic alkyl bromide terminus susceptible to nucleophilic substitution (

This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthesis to prevent dimerization, and its strategic role in PROTAC (Proteolysis Targeting Chimera) development.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 1-(4-bromobutoxy)-2-nitrobenzene |

| Common Name | 2-Nitrophenoxybutyl bromide |

| CAS Registry Number | 118327-50-7 |

| Molecular Formula | |

| Molecular Weight | 274.11 g/mol |

| Exact Mass | 273.0000 g/mol |

| Physical State | Pale yellow solid or oil (depending on purity/temperature) |

| Solubility | Soluble in DCM, Acetone, DMF; Insoluble in Water |

| Storage | 2-8°C, inert atmosphere (Argon/Nitrogen), light-sensitive |

Synthetic Architecture

The synthesis of 1-(4-bromobutoxy)-2-nitrobenzene relies on the Williamson Ether Synthesis . However, a standard 1:1 stoichiometric approach often leads to the formation of the unwanted bis-ether dimer (1,4-bis(2-nitrophenoxy)butane).

Critical Experimental Insight: To ensure the mono-alkylation predominates, the electrophile (1,4-dibromobutane) must be used in significant excess (3–5 equivalents). This statistical bias ensures that the phenoxide nucleophile encounters a dibromide molecule rather than an already mono-substituted product.

Protocol: Mono-Alkylation of 2-Nitrophenol

Reagents:

-

2-Nitrophenol (1.0 eq)[1]

-

1,4-Dibromobutane (4.0 eq) – Excess is critical

-

Potassium Carbonate (

) (2.0 eq) – Anhydrous, finely ground -

Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Nitrophenol (10 mmol, 1.39 g) and

(20 mmol, 2.76 g) in Acetone (50 mL). Stir at room temperature for 30 minutes to generate the phenoxide anion (color change to deep yellow/orange). -

Addition: Add 1,4-Dibromobutane (40 mmol, ~4.8 mL) in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting phenol (

) should disappear, replaced by the product ( -

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: The residue contains the product and excess 1,4-dibromobutane.

-

Step A: Remove bulk dibromide via high-vacuum distillation (bulb-to-bulb, Kugelrohr) if possible.

-

Step B: Flash column chromatography (Silica gel, 0

20% EtOAc in Hexanes).

-

Synthetic Logic Diagram

Figure 1: Reaction pathway highlighting the statistical control required to minimize dimer formation.

Reactivity Profile & Mechanism

The molecule is a "linker precursor." Its value lies in its ability to connect two distinct pharmacophores.

A. Electrophilic Alkylation ( )

The primary alkyl bromide is a good leaving group. It reacts readily with secondary amines (e.g., piperazines, piperidines) or thiols.

-

Conditions:

or -

KI Catalysis: Addition of catalytic Potassium Iodide (Finkelstein condition) generates the more reactive alkyl iodide in situ, accelerating the reaction.

B. Nitro Reduction

Post-alkylation, the nitro group is reduced to an aniline (

-

Standard Protocol:

(balloon), Pd/C (10%) in MeOH/THF; or

Reactivity Logic Diagram

Figure 2: Sequential functionalization strategy for using the molecule as a PROTAC linker.

Applications in Drug Discovery (Linkerology)[2][10]

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC design, the linker length and composition critically affect the ternary complex formation (Target Protein—PROTAC—E3 Ligase).

-

Role: The 4-carbon aliphatic chain provides a hydrophobic spacer.

-

Rigidity: Unlike PEG linkers (hydrophilic, flexible), the alkyl phenyl ether provides a distinct conformation that can improve cell permeability (lipophilicity) and metabolic stability.

-

Case Use: This linker is often used to tether a target protein binder (via the bromide end) to a Cereblon (CRBN) ligand (via the reduced nitro/aniline end).

Supramolecular Chemistry

The 2-nitrophenoxy group is photo-active. Nitrobenzyl derivatives can sometimes act as photo-cleavable protecting groups, although the ortho-nitro placement here is more commonly associated with reductive cyclization precursors than photocleavage (which typically requires ortho-nitrobenzyl positions relative to a benzylic carbon, not a phenoxy ether).

Safety and Handling

-

Alkylating Agent: As a primary alkyl bromide, this compound is a potential alkylating agent. It should be handled in a fume hood to avoid inhalation of dust or vapors.

-

Skin Irritant: Phenolic ethers and nitro compounds can be skin sensitizers. Wear nitrile gloves and long sleeves.

-

Explosion Hazard (Low): While nitro compounds can be energetic, mono-nitro aromatics with this molecular weight are generally stable. However, avoid heating the dry solid to decomposition temperatures (>200°C).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,4-Dibromo-2-nitrobenzene (Analogous Reactivity). Retrieved from [Link]

-

Astex Pharmaceuticals. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]

Sources

A Technical Guide to the Isomeric Distinction of 1-(4-Bromobutoxy)-2-nitrobenzene and 1-(4-Bromobutoxy)-4-nitrobenzene for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of two isomers, 1-(4-bromobutoxy)-2-nitrobenzene and 1-(4-bromobutoxy)-4-nitrobenzene. While structurally similar, the ortho versus para positioning of the nitro group imparts distinct characteristics that are crucial for consideration in synthetic design and application. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and differential reactivity of these two compounds.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between 1-(4-bromobutoxy)-2-nitrobenzene and its para-substituted counterpart lies in the spatial relationship between the electron-withdrawing nitro group and the bromobutoxy ether linkage. This seemingly subtle variation has profound implications for the molecule's electronic distribution, polarity, and steric profile.

The para isomer, 1-(4-bromobutoxy)-4-nitrobenzene, possesses a higher degree of symmetry, which generally leads to more efficient crystal lattice packing and, consequently, a higher melting point compared to the ortho isomer.[1] The linear alignment of the nitro and alkoxy groups in the para position allows for strong intermolecular dipole-dipole interactions. In contrast, the ortho isomer is inherently asymmetric, which can disrupt crystal packing.

Furthermore, the proximity of the bulky nitro group to the ether linkage in the ortho isomer introduces significant steric hindrance. This can influence the conformation of the butoxy chain and affect how the molecule interacts with solvents, reagents, and biological targets.

| Property | 1-(4-Bromobutoxy)-2-nitrobenzene | 1-(4-Bromobutoxy)-4-nitrobenzene |

| Molecular Formula | C₁₀H₁₂BrNO₃[2] | C₁₀H₁₂BrNO₃[3] |

| Molecular Weight | 274.11 g/mol [2] | 274.11 g/mol [3] |

| CAS Number | 118327-50-7[2] | 55502-03-9[3] |

| Appearance | Predicted to be a yellow oil or low-melting solid | Beige to brown adhering chunks[3] |

| Melting Point | Not available in literature | 37°C to 40°C[3] |

| Boiling Point | Not available in literature | 165°C to 170°C (at 0.5 mmHg)[3] |

Synthesis and Mechanistic Considerations

Both isomers are typically synthesized via the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[4] The reaction proceeds through an Sₙ2 mechanism.[4] The starting materials for these syntheses are the corresponding nitrophenols, which are commercially available or can be prepared by the nitration of bromobenzene.[5]

The synthesis of the nitrophenol precursors, 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene, is achieved through the electrophilic aromatic substitution of bromobenzene.[5] The bromine atom is an ortho, para-director, leading to a mixture of the two isomers which can be separated by techniques such as fractional distillation or chromatography.[5]

The subsequent Williamson ether synthesis involves the deprotonation of the nitrophenol with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,4-dibromobutane.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure adaptable for both isomers, with the understanding that reaction times and purification methods may require optimization for the ortho isomer due to potential steric hindrance.

Materials:

-

2-Nitrophenol or 4-Nitrophenol (1.0 eq)

-

1,4-Dibromobutane (1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or Acetonitrile (solvent)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for purification)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nitrophenol, potassium carbonate, and acetone.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 1,4-dibromobutane to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Differentiation

The electronic and steric differences between the ortho and para isomers give rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

1-(4-Bromobutoxy)-4-nitrobenzene: Due to its symmetry, the aromatic region of the ¹H NMR spectrum is relatively simple, showing two distinct doublets corresponding to the two sets of equivalent aromatic protons.

-

1-(4-Bromobutoxy)-2-nitrobenzene: The asymmetry of the ortho isomer results in a more complex splitting pattern in the aromatic region, with four distinct signals for each of the aromatic protons. The proton ortho to the nitro group and adjacent to the ether linkage is expected to be the most deshielded due to the combined electron-withdrawing effects of both substituents.

¹³C NMR:

-

1-(4-Bromobutoxy)-4-nitrobenzene: The symmetry of the molecule results in fewer signals in the ¹³C NMR spectrum.

-

1-(4-Bromobutoxy)-2-nitrobenzene: The lack of symmetry in the ortho isomer leads to a greater number of distinct signals in the ¹³C NMR spectrum, with each carbon atom in the benzene ring being chemically non-equivalent.

Infrared (IR) Spectroscopy

The vibrational frequencies of the nitro group are particularly sensitive to its electronic environment.

-

1-(4-Bromobutoxy)-4-nitrobenzene: Exhibits characteristic symmetric and asymmetric stretching vibrations for the nitro group. An authentic infrared spectrum is available for this compound.[3]

-

1-(4-Bromobutoxy)-2-nitrobenzene: The ortho-nitro group may experience steric hindrance from the adjacent bromobutoxy group, which can cause a slight twist out of the plane of the benzene ring. This can lead to a slight shift in the vibrational frequencies of the nitro group compared to the para isomer.

Mass Spectrometry

Both isomers will have the same molecular weight and will likely exhibit similar fragmentation patterns, with characteristic peaks corresponding to the loss of the bromobutoxy chain and the nitro group. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key feature in the mass spectrum of both compounds.

Comparative Reactivity

The differential positioning of the nitro group significantly influences the reactivity of both the aromatic ring and the bromobutoxy side-chain.

Aromatic Ring Reactivity

The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position.[6] However, the alkoxy group is an activating, ortho, para-director. In the case of the para-isomer, the positions ortho to the activating alkoxy group are also meta to the deactivating nitro group, leading to complex reactivity. For the ortho-isomer, the positions ortho and para to the activating alkoxy group are influenced differently by the ortho-nitro group, making predictions of further substitution patterns challenging without experimental data.

In nucleophilic aromatic substitution, a nitro group strongly activates the ring, particularly at the ortho and para positions relative to it. This suggests that the aromatic portion of 1-(4-bromobutoxy)-4-nitrobenzene would be more susceptible to nucleophilic attack at the positions ortho to the nitro group than the ortho-isomer, where steric hindrance from the adjacent bromobutoxy group could play a significant role.

Side-Chain Reactivity

The primary bromide on the butoxy chain is susceptible to nucleophilic substitution (Sₙ2) reactions. The electron-withdrawing nature of the nitro group, regardless of its position, will have some inductive effect transmitted through the ether linkage, potentially influencing the reactivity of the C-Br bond. However, a more significant difference may arise from steric effects. In the ortho isomer, the proximity of the nitro group could sterically hinder the approach of a nucleophile to the bromobutoxy chain, potentially slowing down substitution reactions at this site compared to the more accessible para isomer.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. echemi.com [echemi.com]

- 3. 1-(4-bromobutoxy)-4-nitrobenzene, 85%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Safe Handling of 2-(4-Bromobutoxy)nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 2-(4-Bromobutoxy)nitrobenzene. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes critical safety information with practical, field-proven insights to ensure that laboratory professionals can manage the risks associated with this compound effectively. The focus is on understanding the "why" behind safety protocols, grounded in the chemical's inherent properties.

Compound Profile and Inherent Hazard Analysis

2-(4-Bromobutoxy)nitrobenzene is a bifunctional molecule containing both a nitroaromatic group and a bromoalkane moiety. This structure dictates its utility in chemical synthesis as well as its specific hazard profile.

The Nitroaromatic Moiety: Nitroaromatic compounds are a class of chemicals recognized for their potential toxicity.[1][2] The electron-withdrawing nature of the nitro group makes the benzene ring susceptible to certain reactions but also contributes to its resistance to oxidative degradation, which can lead to environmental persistence.[1] Many compounds in this class are known to be toxic and mutagenic, with some listed as priority pollutants by environmental agencies.[1][2] Their toxicity often stems from the potential for the nitro group to be reduced into carcinogenic aromatic amines within biological systems.[1] Furthermore, the C-NO₂ bond possesses high energy; under conditions of thermal stress, this can lead to runaway reactions, releasing significant energy and gaseous byproducts, posing a thermal explosion hazard.[3]

The Bromoalkane Moiety: The bromobutoxy chain introduces hazards typical of alkyl halides. Bromoalkanes can be reactive and may act as alkylating agents. While the primary concern for this specific molecule is driven by the nitrobenzene component, the bromoalkane tail contributes to its overall reactivity and requires appropriate handling to avoid unwanted reactions.[4][5]

Due to the combined structural features, 2-(4-Bromobutoxy)nitrobenzene must be handled as a substance with multiple potential hazards, including acute toxicity, skin/eye irritation, and potential for long-term health effects.[6][7][8]

Hazard Identification and GHS Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[8][9][10] |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[6][7][8] |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[6][7][8] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[6][9][11] |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[6][9][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[7][8][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure.[6][7][12] |

| Carcinogenicity (Suspected) | Category 2 | Warning | H351: Suspected of causing cancer.[12][13] |

| Reproductive Toxicity (Suspected) | Category 2 | Warning | H360F: May damage fertility.[12][13] |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | - | H412: Harmful to aquatic life with long lasting effects.[8][12][14] |

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of 2-(4-Bromobutoxy)nitrobenzene.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the chemical within a properly functioning and certified chemical fume hood.[5][15] This is non-negotiable. The fume hood contains vapors and prevents their inhalation, which is a primary route of exposure.[16]

-

Causality: The vapor pressure of the compound may be low, but its high toxicity means that even small amounts of vapor can be hazardous. A fume hood provides a contained workspace with negative pressure, ensuring that any vapors are drawn away from the user and exhausted safely.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory and serves as the last line of defense should engineering controls fail or when direct handling is unavoidable.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for extended handling or in case of a spill, heavier-duty gloves such as Viton or butyl rubber should be considered. Always check the manufacturer's glove compatibility data. Gloves must be inspected for tears or pinholes before each use and disposed of after handling the material.[12][16]

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should also be worn over the goggles if there is a significant risk of splashing.[5][12]

-

Skin and Body Protection: A lab coat must be worn and fully buttoned. Ensure that clothing is made of a low-flammability material like cotton.[15] Do not wear shorts or open-toed shoes in the laboratory.[15][17]

-

Respiratory Protection: A respirator is typically not required if work is conducted within a certified fume hood. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas) should be used by trained emergency responders.[16][18]

The following diagram illustrates the workflow for a comprehensive risk assessment before handling this compound.

Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[15][16][19]

-

Segregation: Keep the compound segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and metals, to prevent violent reactions.[4][7]

-

Container: Keep the container tightly closed to prevent the escape of vapors.[12][16] Containers should be clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air.[14][18] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[18][20]

-

Skin Contact: Immediately remove all contaminated clothing.[12][18] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[12][18][20] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes, holding the eyelids open.[14][18] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention and provide the SDS or container label to the medical personnel.[12][20]

Spill and Leak Response

For any spill, the first step is to ensure personal safety.

-

Small Spill (in a fume hood):

-

Ensure your PPE is intact.

-

Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or a chemical absorbent pad.[12][17]

-

Collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[17][19]

-

Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

Place all contaminated materials (gloves, pads, etc.) into the hazardous waste container.

-

-

Large Spill (outside a fume hood):

-

Close the laboratory door and prevent entry.

-

Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

The following flowchart outlines the general procedure for spill response.

Caption: General Laboratory Spill Response Flowchart.

Disposal Considerations

All waste containing 2-(4-Bromobutoxy)nitrobenzene, including contaminated materials and rinseates, must be treated as hazardous waste.[17]

-

Collect waste in a clearly labeled, compatible, and sealed container.

-

Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.[17]

Conclusion

2-(4-Bromobutoxy)nitrobenzene is a valuable research chemical, but its bifunctional nature presents a complex hazard profile that demands respect and careful management. By understanding the inherent risks associated with its nitroaromatic and bromoalkane components, and by rigorously applying the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. Always prioritize a culture of safety, where risk assessment is an integral part of the experimental design.

References

-

Title: Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Safety Data Sheet: Nitrobenzene Source: Carl ROTH URL: [Link]

-

Title: Major mechanisms of toxicity of nitroaromatic compounds Source: ResearchGate URL: [Link]

-

Title: Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism Source: ResearchGate URL: [Link]

-

Title: Safety Data Sheet: Nitrobenzene-d5 Source: Chemdox URL: [Link]

-

Title: Nitrobenzene - HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

-

Title: Runaway Reaction Hazards in Processing Organic Nitro Compounds Source: ACS Publications URL: [Link]

-

Title: Safety Data Sheet: Nitrobenzene (2015) Source: Carl ROTH URL: [Link]

-

Title: GHS Classification - Nitrobenzene Source: ChemReg.net (Japanese Ministry of the Environment) URL: [Link]

-

Title: Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations Source: Dolly Corporation URL: [Link]

-

Title: Bromine Safety & Standard Operating Procedures Source: University of Washington URL: [Link]

-

Title: SAFETY DATA SHEET - 4-Bromo-1-butanol Source: Fisher Scientific URL: [Link]

-

Title: Bromine Handling | PDF Source: Scribd URL: [Link]

-

Title: 2-Bromo-4-chloro-1-nitrobenzene - PubChem Source: National Center for Biotechnology Information (PubChem) URL: [Link]

-

Title: SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene (2025) Source: Thermo Fisher Scientific URL: [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. dollycorporation.com [dollycorporation.com]

- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2-Bromo-4-chloro-1-nitrobenzene | C6H3BrClNO2 | CID 9856124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. carlroth.com [carlroth.com]

- 13. chemreg.net [chemreg.net]

- 14. sds.chemdox.com [sds.chemdox.com]

- 15. scribd.com [scribd.com]

- 16. southwest.tn.edu [southwest.tn.edu]

- 17. nj.gov [nj.gov]

- 18. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. fishersci.ie [fishersci.ie]

- 20. carlroth.com [carlroth.com]

Ortho-Substituted Nitrobenzene Alkoxy Linkers: A Technical Guide for Medicinal Chemistry

Introduction: The Power of Controlled Release in Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the ability to control the spatial and temporal release of bioactive molecules is paramount. This precise control can significantly enhance therapeutic efficacy while minimizing off-target effects. Among the arsenal of chemical tools available to achieve this, photolabile protecting groups (PPGs), also known as photocleavable or photosensitive groups, have emerged as a particularly elegant and powerful strategy.[1][2] These molecular "cages" allow for the masking of a specific functional group on a therapeutic agent, rendering it inactive until triggered by an external light stimulus.[1][3]

This in-depth technical guide focuses on a cornerstone of this technology: ortho-substituted nitrobenzene alkoxy linkers . These linkers, most notably the ortho-nitrobenzyl (oNB) group and its derivatives, have become indispensable tools in a wide array of applications, from solid-phase synthesis and the creation of "caged" therapeutics to the development of sophisticated drug delivery systems and photoresponsive materials.[1][3][4][5][6][7][8] Their popularity stems from a combination of robust chemical stability in the dark and under various chemical conditions, coupled with a predictable and efficient cleavage upon irradiation with UV or near-UV light.[4][5][9] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, practical applications, and experimental considerations associated with these versatile linkers.

The Chemistry of Ortho-Nitrobenzyl Alkoxy Linkers: Synthesis and Mechanism

The functionality of ortho-nitrobenzyl alkoxy linkers is rooted in their unique photochemical properties. The presence of a nitro group ortho to a benzylic carbon creates a system primed for a light-induced intramolecular rearrangement.

Synthesis of Ortho-Nitrobenzyl Ethers

The synthesis of ortho-nitrobenzyl ethers is typically straightforward, often involving the reaction of an alcohol with an ortho-nitrobenzyl halide in the presence of a base.[10] For example, ortho-nitrobenzyl alcohol can react with various tertiary propargylic alcohols in the presence of a catalytic amount of copper(II) bromide to form the corresponding ethers.[10]

A general synthetic scheme involves the following steps:

-

Preparation of the Ortho-Nitrobenzyl Halide: This is often achieved through the bromination of o-nitrotoluene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Alkylation of the Alcohol: The alcohol of interest is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) and then reacted with the ortho-nitrobenzyl halide to form the ether linkage.

The choice of substituents on the aromatic ring and at the benzylic position can significantly impact the linker's properties, including its absorption wavelength and cleavage kinetics.[11][12] For instance, the introduction of electron-donating groups, such as methoxy groups (as in the 6-nitroveratryl (NV) group), can red-shift the absorption maximum to longer, less damaging wavelengths and increase the rate of photolysis.[11][13]

The Photocleavage Mechanism: A Norrish Type II Rearrangement

The cleavage of ortho-nitrobenzyl ethers upon photolysis is generally understood to proceed through a Norrish Type II-like mechanism.[2][6][14] This intramolecular process is initiated by the absorption of a photon, typically in the 300-365 nm range.[6][15]

The key steps of the photocleavage mechanism are as follows:

-

Photoexcitation: Upon irradiation, the nitro group is excited to a diradical triplet state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[2][6][16]

-

Rearrangement and Cleavage: The aci-nitro intermediate undergoes a rearrangement to form a transient species that subsequently cleaves, releasing the protected alcohol and forming an ortho-nitrosobenzaldehyde byproduct.[2][6][17][18][19]

It is important to note that the ortho-nitrosobenzaldehyde byproduct can undergo further reactions, including dimerization to form azoxy compounds, which can sometimes complicate purification.[19] The stability and reactivity of this byproduct have been a subject of study to better understand and optimize the photodegradation process.[17][18]

Applications in Medicinal Chemistry and Drug Development

The unique properties of ortho-substituted nitrobenzene alkoxy linkers have led to their widespread adoption in various areas of medicinal chemistry.

"Caged" Compounds and Prodrugs for Targeted Drug Delivery

A primary application of these linkers is the creation of "caged" compounds, which are biologically inactive prodrugs that can be activated at a specific site and time with light.[3][8] This approach offers several advantages:

-

Spatiotemporal Control: The drug is only released in the irradiated area, minimizing systemic toxicity and off-target effects.[1][3]

-

Reduced Side Effects: By keeping the drug inactive until it reaches the target tissue, unwanted interactions with healthy cells can be avoided.[3]

-

Improved Pharmacokinetics: The prodrug can be designed to have better solubility and stability than the active drug.[3]

This strategy has been successfully applied to a wide range of bioactive molecules, including neurotransmitters, signaling molecules, and anticancer drugs.[8][14]

Solid-Phase Organic Synthesis (SPOS)

Ortho-nitrobenzyl linkers are extensively used in solid-phase organic synthesis (SPOS), particularly for the synthesis of peptides and oligonucleotides.[4][6][20][21][22] In this context, the linker connects the growing molecule to a solid support (resin). A key advantage is the mild cleavage conditions.[4] After the synthesis is complete, the target molecule can be released from the resin by photolysis, avoiding the harsh acidic or basic conditions often required for other linkers, which can be detrimental to sensitive molecules.[4][20][21]

Photoresponsive Materials and Hydrogels

The ability to trigger changes in molecular structure with light has been harnessed to create photoresponsive materials, such as hydrogels.[5] By incorporating ortho-nitrobenzyl linkers into the polymer network, the degradation of the hydrogel can be controlled by light exposure.[5] This has significant implications for controlled drug release, tissue engineering, and the development of "smart" biomaterials.[5]

Experimental Considerations and Protocols

Successful implementation of ortho-nitrobenzyl alkoxy linkers requires careful consideration of several experimental parameters.

Wavelength and Light Source

The choice of irradiation wavelength is critical. Most ortho-nitrobenzyl linkers are cleaved by UV-A light (320-400 nm).[15][23] While effective, UV light can be damaging to biological systems.[23] Therefore, there is considerable interest in developing linkers that can be cleaved at longer, less energetic wavelengths (i.e., in the visible or near-infrared range).[16][19] This can be achieved through chemical modification of the chromophore or by using two-photon excitation techniques.[16][19]

Commonly used light sources include:

-

Mercury arc lamps with appropriate filters

-

Light-emitting diodes (LEDs)

-

Lasers

The intensity and duration of irradiation will depend on the specific linker, the concentration of the caged compound, and the desired cleavage efficiency.

Quantum Yield and Cleavage Efficiency

The quantum yield (Φ) of photocleavage is a measure of the efficiency of the process. It represents the number of molecules cleaved per photon absorbed. The quantum yield of ortho-nitrobenzyl linkers can vary significantly depending on the substitution pattern and the solvent.[2] For many applications, a high quantum yield is desirable to minimize the required light dose and irradiation time. Cleavage half-life (t½) is another important parameter, with some linkers being cleaved in minutes to hours.[2]

Stability and Orthogonality

A key advantage of ortho-nitrobenzyl linkers is their stability under a wide range of chemical conditions, including acidic and basic environments, which makes them compatible with many standard synthetic transformations.[4][20] This stability allows for their use in orthogonal protection strategies, where multiple protecting groups can be selectively removed without affecting others.[6][13] However, some ortho- and para-nitrobenzyl groups can be cleaved under specific non-photolytic conditions, such as with aqueous NaOH in methanol at elevated temperatures, a factor to consider in experimental design.[24]

Protocol: Photocleavage of an Ortho-Nitrobenzyl Protected Alcohol in Solution

This protocol provides a general procedure for the photocleavage of a small molecule protected with an ortho-nitrobenzyl ether linker.

Materials:

-

Ortho-nitrobenzyl protected compound

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or a buffered aqueous solution if the compound is water-soluble)

-

Photoreactor equipped with a suitable UV lamp (e.g., 365 nm) and a cooling system

-

Quartz reaction vessel

-

Stir bar

-

Thin-layer chromatography (TLC) plates and appropriate developing solvent system

-

High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) for monitoring reaction progress and purity analysis

Procedure:

-

Preparation of the Solution: Dissolve the ortho-nitrobenzyl protected compound in the chosen solvent in the quartz reaction vessel to a desired concentration (typically in the micromolar to low millimolar range).

-

Degassing (Optional but Recommended): To minimize side reactions involving oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Irradiation: Place the reaction vessel in the photoreactor and begin stirring. Turn on the UV lamp and the cooling system to maintain a constant temperature.

-

Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture and analyze it by TLC or HPLC to monitor the disappearance of the starting material and the appearance of the deprotected product and the nitrosobenzaldehyde byproduct.

-

Work-up and Purification: Once the reaction is complete (as determined by the monitoring method), turn off the lamp. Remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or preparative HPLC to separate the desired product from the byproduct and any remaining starting material.

Quantitative Data Summary

The selection of an appropriate photocleavable linker is critical and depends on the specific application. The following table summarizes key quantitative data for the ortho-nitrobenzyl linker family.

| Linker Family | Example Structure | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |

| o-Nitrobenzyl (ONB) | 2-nitrobenzyl | 340 - 365[2] | 0.01 - 0.63[2] | Minutes to hours[2] | Well-established chemistry, commercially available derivatives.[2] | Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases.[2] |

Conclusion and Future Outlook

Ortho-substituted nitrobenzene alkoxy linkers have firmly established themselves as a cornerstone technology in medicinal chemistry. Their ability to provide precise spatiotemporal control over the release of bioactive molecules has opened up new avenues in drug delivery, solid-phase synthesis, and the development of advanced biomaterials.

Future research in this field is likely to focus on several key areas:

-

Red-Shifted Linkers: The development of new linkers that can be cleaved with longer wavelength visible or near-infrared light to improve biocompatibility and tissue penetration.

-

Improved Quantum Yields: Designing linkers with higher cleavage efficiencies to reduce the required light dose and minimize phototoxicity.

-

Novel Applications: Exploring the use of these linkers in emerging areas such as optogenetics, photopharmacology, and advanced diagnostics.

As our understanding of the underlying photochemistry deepens and our synthetic capabilities expand, we can expect to see even more innovative and impactful applications of ortho-substituted nitrobenzene alkoxy linkers in the ongoing quest to develop safer and more effective medicines.

References

-

Photolabile protecting group - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

- Wu, X., et al. (2007). A Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(7), 1243-1246.

- Kim, J., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 33(5), 1685-1688.

- Lee, S. H., et al. (2023). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv.

- Wang, P., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules, 24(23), 4348.

- Gäb, K., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 7(49), 45455-45464.

- Pelliccioli, A. P., & Wirz, J. (2002). Photolabile Protecting Groups in Organic Synthesis. Photochemical & Photobiological Sciences, 1(7), 441-458.

- Li, Y., et al. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters.

- Lee, S. H., et al. (2023). o-Nitrobenzyl Oxime Ethers Enable Photoinduced Cyclization Reaction to Provide Phenanthridines under Aqueous Conditions. Organic Letters, 25(3), 430-435.

- Wang, C. C., et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. In Methods in Molecular Biology (Vol. 2888, pp. 363-376). Humana Press.

- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.

- Olejnik, J., et al. (1995). A photocleavable biotin derivative for the capture of biomolecules. Methods in Enzymology, 251, 567-578.

- Wang, Y., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6449-6503.

- Kim, M. S., & Diamond, S. L. (2006).

- Griffin, D. R., & Kasko, A. M. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomacromolecules, 13(5), 1545-1556.

-

Photocleavable PC linker. (n.d.). Bio-Synthesis Inc. Retrieved February 19, 2026, from [Link]

- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2157.

-

Final step in the synthesis of o-nitrobenzyl NB compounds. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

- Gäb, K., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 7(49), 45455-45464.

- Ogawa, K., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.

- Photolabile Linkers for Solid-Phase Synthesis. (2000). Semantic Scholar.

- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry.

- Kim, M. S., & Diamond, S. L. (2006).

- Shen, W., et al. (2020). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceutics, 12(9), 839.

- Holmes, C. P., & Jones, D. G. (1995). Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. The Journal of Organic Chemistry, 60(8), 2318-2319.

- Ogawa, K., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde.

- Barner-Kowollik, C., & Frisch, H. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.

-

Using o-nitrobenzyls as photocleavable linker to prepare... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

- Lorusso, P., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(6), 1391.

- van der Velde, J. H., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(10), 3074-3101.

- Wang, Y., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6449-6503.

- Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380.

- Shen, W., et al. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications.

-

(a) Nitrobenzene. (b) Ortho-substituted nitrobenzene with the nitro... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

- Preston, P. N., & Tennant, G. (1972). Synthetic methods involving neighboring group interaction in ortho-substituted nitrobenzene derivatives. Chemical Reviews, 72(6), 627-677.

- Mamedov, V. A., et al. (2025). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews, 94(4), RCR5167.

- Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (2019).

- Du, M., et al. (2022).

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. o--Nitrobenzyl Photolabile Bifunctional Linkers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Photo-Cleavable Modifiers and Their use with Oligonucleotides | LGC, Biosearch Technologies [biosearchtech.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Photocleavable PC linker [biosyn.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. seas.upenn.edu [seas.upenn.edu]

- 24. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Catalytic Hydrogenation of 1-(4-Bromobutoxy)-2-nitrobenzene

Abstract & Core Directive

This application note details the protocol for the chemoselective catalytic hydrogenation of 1-(4-Bromobutoxy)-2-nitrobenzene to 2-(4-Bromobutoxy)aniline . This transformation is a critical intermediate step in the synthesis of antipsychotic therapeutics such as Aripiprazole .

The primary challenge in this reaction is the chemoselectivity paradox : reducing the nitro group (

This guide presents a validated protocol using Sulfided Platinum on Carbon (Pt(S)/C) , a catalyst specifically engineered to suppress hydrogenolysis of carbon-halogen bonds while maintaining high activity for nitro reduction.

Mechanistic Insight & Causality

To master this reaction, one must understand the competing catalytic cycles occurring on the metal surface.

The Chemoselectivity Challenge

-

Nitro Reduction (Desired): The nitro group adsorbs onto the metal surface and undergoes a stepwise reduction:

-

Hydrodehalogenation (Undesired): The Carbon-Bromine bond is susceptible to oxidative addition onto low-coordinate metal sites (kinks/steps), followed by reductive elimination with surface hydrogen:

Why Sulfided Platinum?

Palladium (Pd) has a high affinity for oxidative insertion into C-Br bonds, making it poor for this substrate. Platinum (Pt) is inherently less active for dehalogenation. By "poisoning" the Pt catalyst with sulfur (sulfided Pt/C), we selectively block the high-energy surface sites required for C-Br bond activation. The larger nitro group, however, can still adsorb and react on the remaining planar active sites.

Intramolecular Cyclization Risk

The product, 2-(4-Bromobutoxy)aniline , contains a nucleophilic amine and an electrophilic alkyl bromide.

-

Risk: At elevated temperatures or high pH, the amine can attack the terminal bromide to form a 7-membered ring (benzoxazepine derivative) or polymerize.

-

Control: The reaction must be kept near ambient temperature, and the workup must avoid strong bases or excessive heat.

Visualization of Reaction Pathways

Caption: Reaction network showing the desired reduction pathway (green) versus competing dehalogenation and cyclization risks (red).

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | 1-(4-Bromobutoxy)-2-nitrobenzene | Starting Material |

| Catalyst | 5% Pt/C (Sulfided) | Chemoselective hydrogenation |

| Solvent | Methanol (Anhydrous) or Ethanol | Reaction Medium |

| Hydrogen Source | H₂ Gas (Cylinder or Balloon) | Reductant |

| Reactor | Parr Shaker or Autoclave | Pressure containment |

| Additives | None (Avoid bases to prevent cyclization) | N/A |

Step-by-Step Procedure

Step 1: Catalyst Loading (Inert Atmosphere)

-

Safety: Dry hydrogenation catalysts can be pyrophoric.[1] Handle under Nitrogen/Argon or wet with water/solvent immediately.

-

Weigh 5% Pt(S)/C (1.0 - 2.0 wt% loading relative to substrate) into the hydrogenation vessel.

-

Note: Unlike Pd/C, sulfided Pt is often less pyrophoric but standard precautions apply.

Step 2: Substrate Addition

-

Dissolve 1-(4-Bromobutoxy)-2-nitrobenzene in Methanol (concentration ~0.2 - 0.5 M).

-

Carefully add the solution to the vessel containing the catalyst.

-

Tip: Do not use halogenated solvents (DCM) as they can poison the catalyst or participate in reactions.

Step 3: Hydrogenation

-

Seal the reactor. Purge with Nitrogen (

) 3 times to remove Oxygen. -

Purge with Hydrogen (

) 3 times. -

Pressurize to 3 - 5 bar (45 - 75 psi) .

-

Why? Higher pressures increase reaction rate but also increase the risk of dehalogenation. 3 bar is the "sweet spot."

-

-

Stir vigorously at 20°C - 25°C (Room Temperature) .

-

Critical:Do NOT heat. Heating >40°C significantly increases the rate of dehalogenation and intramolecular cyclization.

-

Step 4: Monitoring

-

Monitor H₂ uptake. The theoretical uptake is 3 moles of H₂ per mole of substrate.

-

Check reaction progress via TLC or HPLC after 2 hours.

-

TLC Mobile Phase: Hexane:Ethyl Acetate (3:1). The amine will be more polar (lower Rf) than the nitro compound. Stain with Ninhydrin (turns red/purple).

-

Step 5: Work-up

-

Once complete, vent H₂ and purge with N₂.

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Concentrate: Evaporate the solvent under reduced pressure (Rotavap) at < 35°C .

-

Warning: Do not overheat the water bath. The product is an alkyl bromide-amine; it is self-reactive.

-

Step 6: Storage/Stabilization

-

The free base is unstable upon long-term storage.

-

Recommended: Convert to the Hydrochloride salt immediately if not using in the next step.

-

Dissolve residue in EtOAc, cool to 0°C, and add 1.0 eq of HCl in Dioxane/Ether. Filter the precipitate.

-

Process Optimization & Troubleshooting

| Issue | Diagnosis | Corrective Action |

| Dehalogenation Observed (Product Mass -80) | Catalyst too active or Pressure too high. | 1. Switch to Sulfided Pt/C if using Pd/C.2. Lower Pressure to 1 atm (balloon).3. Add inhibitor: Diphenyl sulfide (0.1 eq). |

| Incomplete Reduction (Hydroxylamine intermediate) | Reaction stopped too early or poisoned catalyst. | 1. Increase reaction time.2. Check H₂ mixing (stir rate).3. Verify H₂ quality. |

| Cyclization (M+ peak matches product but different retention time) | Temperature too high or basic conditions. | 1. Ensure reaction is at <25°C .2. Ensure solvent is neutral (no traces of base).3. Process immediately. |

Workflow Diagram

Caption: Operational workflow emphasizing temperature control during concentration to prevent cyclization.

References

-

BenchChem. (2025).[1][2][3] A Comparative Analysis of Catalysts for Nitro Group Reduction. Retrieved from

- Otsuka Pharmaceutical Co. (1998).

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Pt/C selectivity).

- Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.

-

Common Organic Chemistry. (2025). Nitro Reduction - Common Conditions: H2 + Raney Nickel/Pt. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Williamson Ether Synthesis of Nitrobenzenes

Welcome to the technical support center for the Williamson ether synthesis, with a specialized focus on the preparation of nitroaryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this venerable yet often temperamental reaction. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing success and failure in this synthesis, providing you with the expert insights needed to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis with a nitrophenol is giving a very low yield. What are the most likely causes?

Low yields in the Williamson ether synthesis of nitrobenzenes can often be attributed to a few key factors. Firstly, the acidity of nitrophenols is significantly higher than that of their non-nitrated counterparts due to the electron-withdrawing nature of the nitro group. This can lead to issues with base selection and side reactions. Secondly, while the electron-withdrawing nitro group can activate an aryl halide towards nucleophilic aromatic substitution (SNA_r_), it can also decrease the nucleophilicity of a phenoxide.

Common culprits for low yields include:

-

Inappropriate Base Selection: Using a base that is too strong or too weak can lead to side reactions or incomplete deprotonation of the nitrophenol, respectively.

-

Side Reactions: The most common side reaction is elimination (E2) of the alkylating agent, especially with secondary or tertiary alkyl halides.[1][2] Another possibility is C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen.[2][3]

-

Solvent Issues: The choice of solvent is critical. Protic solvents (like ethanol or water) can solvate the phenoxide, reducing its nucleophilicity, while apolar solvents may not adequately dissolve the reactants.[1][3]

-

Reaction Conditions: Insufficient reaction time or temperature can result in an incomplete reaction.[1][3] Conversely, excessively high temperatures can favor elimination over substitution.[1]

-

Moisture: The presence of water can hydrolyze the alkyl halide or react with the strong base, leading to lower yields.[4]

Q2: How does the position of the nitro group on the phenol or aryl halide affect the reaction?

The position of the nitro group has a profound effect on the reactivity of the substrates.

-

On the Phenol: A nitro group in the ortho or para position to the hydroxyl group significantly increases the acidity of the phenol. This makes deprotonation easier, allowing for the use of milder bases like potassium carbonate (K₂CO₃). However, an ortho nitro group can sometimes lead to reduced yields due to chelation with the phenoxide oxygen and the metal cation of the base, which can hinder its nucleophilicity.[5]

-

On the Aryl Halide: When the nitrobenzene moiety is part of the electrophile (the aryl halide), the Williamson ether synthesis is generally not feasible with unactivated aryl halides.[6] However, a nitro group positioned ortho or para to the halogen leaving group strongly activates the ring towards nucleophilic aromatic substitution (SNA_r_). In this scenario, the reaction proceeds via an addition-elimination mechanism rather than a classical S_N_2 pathway. This allows for the synthesis of diaryl ethers, which is not possible under standard Williamson conditions.

Q3: I'm observing the formation of an alkene byproduct. How can I minimize this?

The formation of an alkene is a classic sign that an E2 elimination reaction is competing with the desired S_N_2 substitution.[1][7] This is particularly problematic with secondary and tertiary alkyl halides.[8][9][10]

To favor substitution over elimination, consider the following strategies:

-

Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide or a methyl halide.[1][8][11] These are much less prone to elimination.

-

Reaction Temperature: Lowering the reaction temperature generally favors the S_N_2 pathway over the E2 pathway.[1]

-

Base Strength: While a strong base is needed to deprotonate the phenol, a very strong and sterically hindered base can preferentially act as a base for elimination rather than facilitating the formation of the nucleophile.

-

Synthetic Strategy Re-evaluation: If you need to synthesize an ether with a secondary or tertiary alkyl group, it's often better to use the corresponding secondary or tertiary alcohol to form the alkoxide and react it with a primary alkyl halide.[1][12] For example, to make isopropyl methyl ether, it is preferable to react sodium isopropoxide with methyl iodide rather than sodium methoxide with 2-iodopropane.

Q4: What are the optimal solvents and bases for this reaction?

The ideal solvent and base combination depends on the specific pKa of the nitrophenol.

-

Solvents: Polar aprotic solvents are generally the best choice as they can dissolve the ionic phenoxide while not solvating it so strongly as to reduce its nucleophilicity.[3][13] Excellent options include:

-

Bases: The choice of base should be tailored to the acidity of the nitrophenol.

-

For highly acidic nitrophenols (e.g., 2,4-dinitrophenol): Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can help minimize side reactions.[6]

-

For less acidic nitrophenols: Stronger bases are required to ensure complete deprotonation. Sodium hydride (NaH) or potassium hydride (KH) are effective choices.[6][8] These have the advantage of producing hydrogen gas as a byproduct, which simply bubbles out of the reaction mixture.[8]

-

Troubleshooting Flowchart

Caption: A troubleshooting flowchart for low yields in the Williamson ether synthesis of nitrobenzenes.

Key Experimental Parameters and Their Effects

| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |

| Alkyl Halide | Primary (e.g., CH₃I, EtBr) | Minimizes steric hindrance, favoring the S_N_2 pathway.[8][11] | Secondary and tertiary halides lead to E2 elimination byproducts.[1][9][10] |

| Base | K₂CO₃, Cs₂CO₃ (for acidic phenols); NaH, KH (for less acidic phenols) | Matches base strength to the pKa of the nitrophenol, ensuring complete deprotonation without being overly aggressive.[6] | A weak base leads to an incomplete reaction; an overly strong base can promote side reactions. |

| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile) | Solubilizes reactants and promotes a "naked," highly reactive nucleophile.[3][13] | Protic solvents (e.g., ethanol) reduce nucleophilicity through hydrogen bonding; apolar solvents (e.g., toluene) can cause solubility issues.[3] |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without favoring elimination.[3] | Too low a temperature results in a slow or incomplete reaction; too high a temperature favors E2 elimination.[1][14] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen, especially when using reactive bases like NaH.[1] | Moisture can quench the base and hydrolyze the alkyl halide.[4] |

Optimized Experimental Protocol: Synthesis of 4-Nitrophenyl Ethyl Ether

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-nitrophenyl ethyl ether, a representative nitroaromatic ether.

Materials:

-

4-Nitrophenol

-

Ethyl iodide

-

Potassium carbonate (anhydrous, finely powdered)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-nitrophenol (e.g., 10 mmol, 1.0 eq) and anhydrous potassium carbonate (e.g., 15 mmol, 1.5 eq).

-

Solvent Addition: Add anhydrous DMF (e.g., 50 mL) to the flask.

-

Alkylation: Stir the mixture at room temperature for 15 minutes. Then, add ethyl iodide (e.g., 12 mmol, 1.2 eq) to the suspension via syringe.

-

Heating: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete (as indicated by the disappearance of the starting 4-nitrophenol on TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 150 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-nitrophenyl ethyl ether.

-

Advanced Topic: The Role of Phase Transfer Catalysis

For reactions where the phenoxide salt has low solubility in the organic solvent, or when using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst (PTC) can dramatically improve reaction rates and yields.[15][16]

How it works: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide is located.[15][17] The large, lipophilic cation of the PTC pairs with the phenoxide anion, creating an ion pair that is soluble in the organic solvent, thus allowing the S_N_2 reaction to proceed efficiently.

Caption: Mechanism of Phase Transfer Catalysis in Williamson Ether Synthesis.

References

-

Williamson Ether Synthesis - ChemTalk . (2022, October 23). ChemTalk. [Link]

-

Williamson ether synthesis - Wikipedia . (n.d.). Wikipedia. [Link]

-

Dimethyl sulfoxide as a solvent in Williamson ether synthesis . (n.d.). ResearchGate. [Link]

-

Shen, Q., et al. (2025, December 1). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols . ResearchGate. [Link]

-

An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts . (n.d.). RSC Publishing. [Link]

-

Williamson Ether Synthesis . (2025, March 22). J&K Scientific LLC. [Link]

-

Dimethyl sulfoxide as a solvent in the Williamson ether synthesis . (n.d.). ACS Publications. [Link]

-

The Williamson Ether Synthesis . (2014, October 24). Master Organic Chemistry. [Link]

-

The Williamson Ether Synthesis . (n.d.). University of Wisconsin-Platteville. [Link]

-

Microwave-assisted Synthesis of Diaryl Ethers from Reactions of Phenols with Nitroaryl Fluorides under Solvent-free Conditions . (2025, August 9). ResearchGate. [Link]

-

Williamson ether synthesis . (2020, July 15). L.S.College, Muzaffarpur. [Link]

- Process for the preparation of nitrophenyl alkyl ethers. (n.d.).

-

Illustrate with examples the limitations of Williamson's synthesis fo . (2025, March 4). askIITians. [Link]

-

Williamson ether synthesis . (2021, October 23). Wikipedia. [Link]

-

Synthesis of new carbohydrate phenyl- and nitro-aryl ethers derived from simple sugars . (2025, August 6). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution . (2021, August 9). Chemistry Steps. [Link]

-

15.3: The Williamson Ether Synthesis . (2020, May 30). Chemistry LibreTexts. [Link]

-

Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations . (2025, September 16). TailoredRead. [Link]

-

Williamson Ether synthesis : r/OrganicChemistry . (2025, February 27). Reddit. [Link]

-

Williamson Ether Synthesis . (n.d.). Organic Chemistry Tutor. [Link]

-

Williamson Ether Synthesis . (2022, November 13). Chemistry Steps. [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents . (n.d.). ResearchGate. [Link]

-

Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products . (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

9.5. Williamson ether synthesis . (n.d.). Lumen Learning. [Link]

-

An improved Williamson ether synthesis using phase transfer catalysis . (1975, December 23). Semantic Scholar. [Link]

-

Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis . (n.d.). RSC Publishing. [Link]

-

8.9: Nucleophilic substitution in the Lab . (2022, July 20). Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. tailoredread.com [tailoredread.com]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. ijirset.com [ijirset.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. alfachemic.com [alfachemic.com]

Controlling temperature to avoid elimination side products in alkylation

A Guide to Minimizing Elimination Side Products

Welcome to the Technical Support Center for Alkylation Temperature Control. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on minimizing elimination side products during alkylation reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in alkylation reactions?

Temperature is a pivotal parameter in alkylation reactions because it directly influences the competition between the desired substitution (alkylation) pathway and the undesired elimination pathway.[1][2] Generally, lower temperatures favor substitution, while higher temperatures promote elimination.[2][3] This is due to differences in the activation energies of the two competing reactions.[4]

Q2: What is the fundamental difference between substitution and elimination reactions?

In the context of alkyl halides, substitution reactions (specifically SN1 and SN2) involve the replacement of the halide leaving group with a nucleophile, forming a new bond.[5] In contrast, elimination reactions (E1 and E2) result in the removal of the leaving group and a proton from an adjacent carbon, leading to the formation of a double bond (an alkene).[5]

Q3: How does temperature affect the SN2 vs. E2 competition?

For bimolecular reactions (SN2 and E2), which are common with primary and secondary substrates, increasing the temperature disproportionately accelerates the rate of the E2 reaction compared to the SN2 reaction. This is because elimination reactions generally have a higher activation energy.[4] By keeping the temperature low, you provide enough energy to overcome the activation barrier for the SN2 reaction while minimizing the number of molecules that have sufficient energy to proceed via the E2 pathway.

Q4: What about the SN1 vs. E1 competition?

In unimolecular reactions (SN1 and E1), which are prevalent with tertiary substrates, the carbocation intermediate can either be attacked by a nucleophile (SN1) or lose a proton (E1).[5][6] Similar to the bimolecular case, higher temperatures favor the E1 pathway.[4][5] Elimination reactions in this context are also favored by an increase in entropy, and the contribution of the entropy term to the Gibbs free energy becomes more significant at higher temperatures.

Q5: Are there general temperature ranges I should consider for my alkylation?

While the optimal temperature is substrate and reagent-dependent, a general guideline is to start at a low temperature and slowly warm the reaction if necessary. Common low-temperature baths include:

-

Ice-water bath: 0 °C

-

Dry ice/acetone bath: -78 °C[7]

Monitoring the reaction progress by a suitable method like TLC or GC is crucial to find the sweet spot where the desired reaction proceeds at a reasonable rate while minimizing byproduct formation.[2]

Troubleshooting Guide

Issue: I am observing a significant amount of alkene byproduct in my reaction.

This is a classic indication that elimination is competing with your desired alkylation. Here are several factors to consider and troubleshoot:

1. Reaction Temperature is Too High:

-

Explanation: As detailed in the FAQs, higher temperatures favor elimination.[2][8][9]

-

Solution: Rerun the reaction at a lower temperature. If you are running the reaction at room temperature, try an ice bath (0 °C). If you are already at 0 °C, consider a dry ice/acetone bath (-78 °C).[2][7]

2. The Strength and Steric Hindrance of Your Base/Nucleophile:

-

Explanation: Strong, sterically hindered (bulky) bases will preferentially act as bases rather than nucleophiles, leading to E2 elimination.[2][10][11]

-

Solution: If possible, switch to a good nucleophile that is a weak base.[2] Examples include sodium iodide (NaI), sodium cyanide (NaCN), or sodium azide (NaN3).[2]

3. Substrate Structure:

-

Explanation: The structure of your alkyl halide plays a significant role. Tertiary alkyl halides are highly prone to elimination.[2][5] Secondary halides can undergo both substitution and elimination, making them sensitive to reaction conditions.[2][6] Primary alkyl halides are the least likely to undergo elimination.[2]

-

Solution: While you may not be able to change your substrate, be aware of its propensity for elimination and be more stringent with other parameters like temperature and the choice of nucleophile.

4. Solvent Choice:

-

Explanation: The solvent can influence the reactivity of the nucleophile and the stability of transition states. Polar aprotic solvents (e.g., acetone, DMSO, DMF) tend to enhance nucleophilicity and favor SN2 reactions.[2][10] Polar protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its effectiveness and can, in some cases, promote elimination.[2]

-

Solution: For SN2 reactions, consider switching to a polar aprotic solvent.[2]

The interplay of these factors can be visualized in the following decision-making workflow:

Caption: Energy diagram for competing SN2 and E2 reactions.

As depicted, the activation energy for the E2 pathway (ΔG‡(E2)) is generally higher than that for the SN2 pathway (ΔG‡(SN2)). [12][4]At lower temperatures, a larger fraction of molecules will have sufficient energy to overcome the SN2 barrier, but not the E2 barrier, thus favoring the formation of the substitution product.

References

- Benchchem, Technical Support Center: Friedel-Crafts Alkylation Temper

- HORIBA, Alkyl

- Alkyl Strategies for Optimizing Reaction Conditions, Temper

- Benchchem, minimizing the formation of elimination products in substitution reactions,

- Master Organic Chemistry, SN1 vs E1 and SN2 vs E2 : The Temper

- Fiveable, Alkyl Halide Reactions: Substitutions & Elimin

- Mettler Toledo, Alkylation Reactions | Development, Technology,

- SparkNotes, Sn2E2 Reactions: SN2 vs. E2,

- E2 vs.

- ECHEMI, Why substitution and elimination reactions are favored respectively at lower and higher temper

- Modelling and Optimal Operation of an Alkyl

- Unit 13.